

A comparative analysis of the interaction energies of triazole fungicides

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A comparative analysis of the interaction energies of triazole fungicides reveals significant variability in their binding affinities to both target and off-target proteins. Primarily known for their role in agriculture as inhibitors of fungal cytochrome P450 14α -demethylase (CYP51), these compounds also exhibit interactions with other biological macromolecules, influencing their toxicological profiles. Molecular docking simulations and binding free energy calculations are the predominant methods for quantifying these interactions, providing valuable insights for the development of more selective and effective fungicides.

Comparative Interaction Energies

The interaction energy, often expressed as binding energy in kcal/mol, indicates the stability of the complex formed between a fungicide and its target protein. A more negative value typically signifies a stronger and more stable interaction.

Recent studies have employed computational methods to compare the binding affinities of various triazole fungicides against different protein targets. For instance, molecular docking studies have revealed the interaction energies of several triazoles with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are not their primary targets but are relevant for assessing potential neurotoxicity.[1][2] Another key area of investigation is the interaction with the androgen receptor (AR), which points to the endocrine-disrupting potential of some of these compounds.[3]

The primary antifungal mechanism of triazoles involves the inhibition of CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] Molecular docking experiments



have demonstrated that fungicides like tebuconazole bind effectively within the active site of CYP51.[4]

Below are tables summarizing the interaction and binding energies of various triazole fungicides with different protein targets as determined by computational analyses.

Table 1: CDOCKER Interaction Energies of Triazole Fungicides with Cholinesterases[2]

Fungicide	Target Protein	CDOCKER Interaction Energy (kcal/mol)
Difenoconazole	AChE	44.7
Difenoconazole	BChE	44.0
Voriconazole	AChE	41.5
Voriconazole	BChE	40.5
Propiconazole	AChE	39.7
Propiconazole	BChE	40.2
Fluconazole	AChE	39.0
Fluconazole	BChE	34.9
Epoxiconazole	AChE	36.3
Epoxiconazole	BChE	39.0

Data sourced from a study evaluating the anticholinesterase activity of triazole fungicides.[2] A higher positive value in this context corresponds to a more favorable interaction.

Table 2: Predicted Binding Free Energies of Azole Fungicides with the Androgen Receptor (AR) [3]



Fungicide	Predicted Binding Free Energy (ΔG bind, kcal/mol) (Pre-MDS MM/GBSA)	Predicted Average Binding Energy (ΔG bind, kcal/mol) (Post-MDS MM/GBSA)
Fenbuconazole	-61.65	-67.76
Epoxiconazole	-52.94	-67.60
Triflumizole	-50.08	-62.38
Metconazole	-48.65	-73.40
Tebuconazole	-40.67	-67.91
Flusilazole	-44.25	-56.70
Hexaconazole	-41.08	Not Reported
Myclobutanil	-42.00	Not Reported
Paclobutrazol	-43.88	Not Reported
Triadimefon	-47.26	Not Reported
Triadimenol	-41.34	Not Reported

Data derived from a comprehensive computational analysis of azole derivatives binding to the androgen receptor.[3] More negative values indicate stronger binding affinity.

Experimental Protocols

The quantitative data presented above are primarily derived from in silico molecular docking and binding free energy calculations. These computational experiments are crucial for predicting ligand-protein interactions at a molecular level.

Molecular Docking and MM/GBSA Binding Energy Calculation

This protocol provides a generalized workflow based on methodologies reported in recent studies.[3][7]

Protein and Ligand Preparation:



- Protein: The three-dimensional crystal structure of the target protein (e.g., Androgen Receptor, PDB ID: 2AM9; CYP51) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The structure is then minimized to relieve any steric clashes.
- Ligand: The 2D structures of the triazole fungicides are drawn using chemical drawing software and converted to 3D structures. The ligands are prepared by assigning proper bond orders, stereochemistry, and protonation states at a physiological pH. Energy minimization is performed using a suitable force field, such as OPLS4.[3]
- Receptor Grid Generation: A receptor grid is defined around the active site of the prepared protein. This grid specifies the volume within which the docking algorithm will search for favorable binding poses of the ligands.
- Molecular Docking:
 - Docking is performed using software like AutoDock, Glide (Schrödinger), or CDOCKER
 (BIOVIA).[2][3][7]
 - The prepared ligands are docked into the defined receptor grid. The docking algorithm samples a vast number of conformations and orientations of the ligand within the active site.
 - The resulting poses are scored based on a scoring function that estimates the binding affinity. Poses with the best scores (e.g., lowest binding energy) are selected for further analysis.
- Binding Free Energy Calculation (MM/GBSA):
 - To refine the binding energy prediction, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is applied to the best-docked poses.[3]
 - The binding free energy (ΔG bind) is calculated using the Prime-MM/GBSA module in software suites like Schrödinger.[3] This method calculates the energy difference between the bound complex and the unbound receptor and ligand.

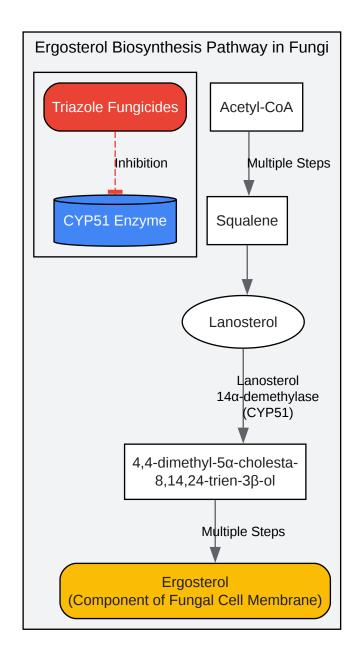


- Molecular Dynamics (MD) Simulation and Post-MD MM/GBSA:
 - To account for protein flexibility and the presence of solvent, the docked complexes are subjected to MD simulations for a specific duration (e.g., 100 nanoseconds).
 - The stability and conformational changes of the complex are analyzed throughout the simulation.
 - Post-simulation, MM/GBSA calculations are performed on snapshots extracted from the
 MD trajectory to obtain a more accurate average binding free energy.[3]

Visualizations

The following diagrams illustrate the primary mechanism of action of triazole fungicides and the typical workflow for their computational analysis.

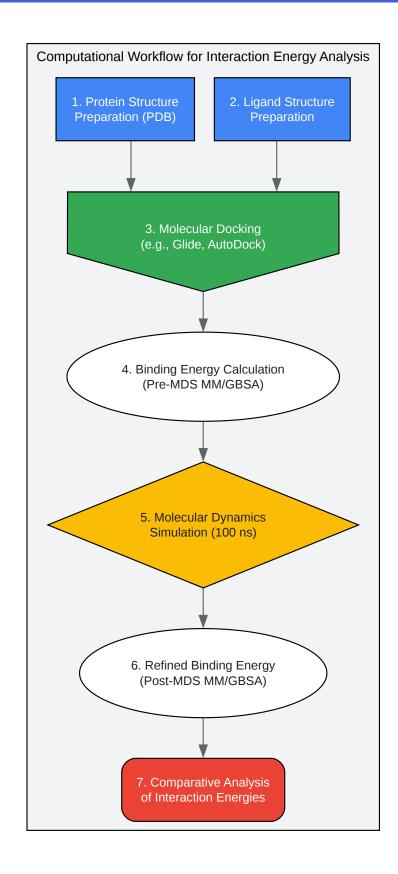




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Caption: Mechanism of action of triazole fungicides via inhibition of CYP51.





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Caption: Workflow for computational analysis of fungicide-protein interactions.



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